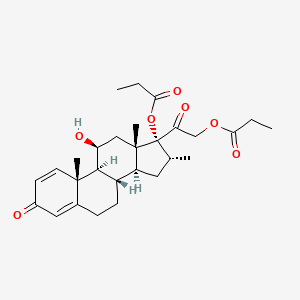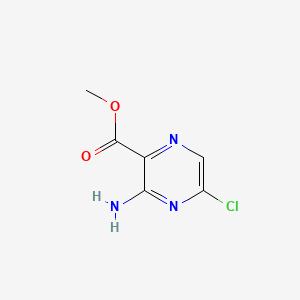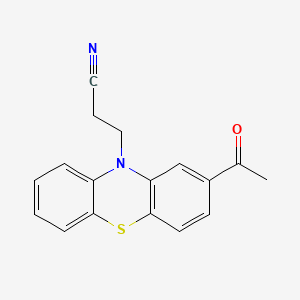![molecular formula C12H16N2O B569478 3-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)aniline CAS No. 1401462-24-5](/img/structure/B569478.png)
3-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)aniline is a complex organic compound with the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol . This compound features a bicyclic structure that includes an oxygen and nitrogen atom, making it a member of the azabicyclo family. It is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 3-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)aniline can be achieved through various methods. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core of tropane alkaloids . This method often relies on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Industrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)aniline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like tempo oxoammonium tetrafluoroborate and reducing agents such as zinc bromide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it serves as a biochemical tool for studying various biological processes . In medicine, it is explored for its potential therapeutic properties, particularly in the development of new drugs . Additionally, it finds applications in the industry as an intermediate in the synthesis of agrochemicals and dyestuffs .
Mechanism of Action
The mechanism of action of 3-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)aniline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)aniline can be compared with other similar compounds, such as 8-azabicyclo[3.2.1]octane and its derivatives . These compounds share a similar bicyclic structure but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of aniline and azabicyclo moieties, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
3-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-9-2-1-3-10(6-9)14-7-11-4-5-12(8-14)15-11/h1-3,6,11-12H,4-5,7-8,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUPAQIKIGRKAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1O2)C3=CC=CC(=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![VERAPAMIL RELATED COMPOUND D (50 MG) (5,5'-[[2-(3,4)DIMETHOXYPHENYL)ETHYL]IMINO]BIS[2-(3,4-DIMETHOXYPHENYL)-2-(1-METHYLETHYL)PENTANENI-TRILE] HYDROCHLORIDE)](/img/structure/B569396.png)

![L-Alanine, N-methyl-N-[(methylamino)carbonyl]- (9CI)](/img/new.no-structure.jpg)

![5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B569404.png)


![[(1S,4S,10S)-4,12-diacetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-(2-methylbutanoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B569410.png)

![(3R,5R,8S,9S,10S,13S,14S,17S)-17-[(1S)-1,2-Dihydroxyethyl]-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one](/img/structure/B569413.png)


